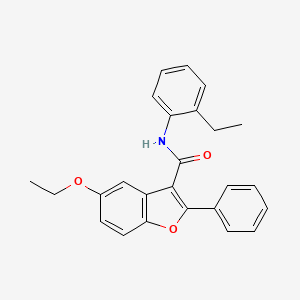

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-3-17-10-8-9-13-21(17)26-25(27)23-20-16-19(28-4-2)14-15-22(20)29-24(23)18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKCGKUFVHDTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with an ethoxy substituent and an ethylphenyl group attached to a carboxamide functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with key enzymes and receptors involved in critical biological processes. Potential interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes that play roles in tumor growth and inflammation.

- Receptor Modulation : It could act on specific receptors involved in pain and inflammation pathways.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic precursors.

- Introduction of the Ethoxy Group : The ethoxy substituent is added via etherification reactions.

- Carboxamide Formation : The final step involves coupling the benzofuran derivative with an appropriate amine.

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with other similar benzofuran derivatives.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | Structure | Contains dimethyl substitution, potentially altering biological activity. |

| N-(4-fluorophenyl)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide | Structure | Fluorine substitution may enhance lipophilicity and bioavailability. |

| N-(4-methoxyphenyl)-5-propoxybenzofuran | Structure | Propoxy group could influence solubility and pharmacokinetics. |

The distinct substitution pattern of this compound influences its chemical properties and biological activities compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance:

- Anticancer Activity : A study evaluated various benzofuran derivatives for their cytotoxic effects on human ovarian cancer cell lines, revealing that certain compounds exhibited IC50 values below 15 µM, indicating potent activity against these cells .

- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of benzofuran compounds, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

*Molecular weight calculated from formula in (C₂₇H₂₇ClN₂O₅S).

Key Comparative Insights

Substituent Effects on Properties

Electron-Withdrawing vs. The 5-fluoro substituent in ’s analog introduces moderate electronegativity, which may alter binding affinity in biological targets .

’s dual N-substituents (dioxidotetrahydrothiophenyl and methoxybenzyl) suggest enhanced solubility due to sulfone and ether functionalities .

Peripheral Modifications :

Preparation Methods

Cyclization with Ethyl Bromoacetate

In a nitrogen atmosphere, 5-ethoxy-2-hydroxybenzaldehyde reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) and a solvent such as 1-methyl-2-pyrrolidone (NMP). This forms the ethyl ester of 5-ethoxy-2-phenylbenzofuran-3-carboxylate.

Reaction Conditions :

Mechanistic Insight :

The base deprotonates the hydroxyl group, enabling nucleophilic attack on ethyl bromoacetate. Cyclization occurs via intramolecular aldol condensation, forming the benzofuran ring.

Ethoxy Group Installation

The 5-ethoxy group is introduced via nucleophilic aromatic substitution (NAS) or etherification.

Etherification of 5-Hydroxy Intermediate

A hydroxyl group at position 5 is ethoxylated using ethyl bromide and a strong base (e.g., NaH) in dimethylformamide (DMF):

Yield : 75–85% under optimized conditions.

Carboxamide Formation via Aminolysis

The ester group at position 3 is converted to the carboxamide using 2-ethylaniline. Two primary methods are employed:

Transition Metal-Catalyzed Amination

Adapting methodologies from palladium-catalyzed couplings, the ethyl ester reacts with 2-ethylaniline in the presence of Pd(OAc), a phosphine ligand (e.g., P(t-Bu)), and a base (e.g., NaO-t-Bu) in toluene:

Conditions :

Two-Step Hydrolysis-Activation

The ester is hydrolyzed to the carboxylic acid using NaOH, followed by activation with thionyl chloride (SOCl) and reaction with 2-ethylaniline:

Optimization and Challenges

Protecting Group Strategies

Tert-butoxycarbonyl (BOC) and benzyl groups are used to protect reactive sites during synthesis. For example, BOC protection of the amine in piperazine intermediates prevents side reactions during cyclization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Multi-step synthesis : Begin with benzofuran core formation via cyclization of substituted phenols or furans, followed by carboxamide coupling using reagents like EDCI/HOBt.

- Condition optimization : Control temperature (60–120°C), solvent polarity (DMF or THF for solubility), and reaction time (6–24 hours) to prevent side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC or HPLC .

Q. How can the three-dimensional conformation of this compound be determined experimentally and computationally?

- Methodology :

- X-ray crystallography : Grow single crystals in slow-evaporation setups (solvent: dichloromethane/hexane) to resolve atomic positions .

- Computational tools : Employ density functional theory (DFT) or molecular mechanics (e.g., Gaussian, AMBER) to predict conformational stability and intermolecular interactions .

Q. What preliminary pharmacological assessments are recommended for this compound?

- Methodology :

- Receptor binding assays : Screen against GPCRs or kinase targets using radioligand displacement or fluorescence polarization .

- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- ADME prediction : Calculate logP, polar surface area, and bioavailability via SwissADME or QikProp .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and stability under physiological conditions?

- Methodology :

- Reaction path modeling : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate hydrolysis or oxidation pathways. Validate with experimental LC-MS degradation studies .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to predict biodistribution .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Methodology :

- Metabolite identification : Perform LC-MS/MS on plasma/tissue samples to detect active metabolites .

- Pharmacokinetic modeling : Use PK-Sim or NONMEM to correlate in vitro potency with in vivo exposure .

- Tissue-specific assays : Conduct ex vivo organ bath studies or microdialysis to assess target engagement .

Q. How can SAR studies elucidate substituent effects on the benzofuran core?

- Methodology :

- Systematic substitution : Synthesize analogs with variations in ethoxy, ethylphenyl, or phenyl groups. Compare bioactivity using dose-response curves .

- Co-crystallization : Resolve ligand-target complexes (e.g., with kinases) to map binding interactions .

Q. What analytical techniques ensure purity and structural fidelity during synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.